molecular formula C22H44O2S B14328919 Undecanoic acid, 11-(undecylthio)- CAS No. 102885-86-9

Undecanoic acid, 11-(undecylthio)-

Cat. No.: B14328919
CAS No.: 102885-86-9
M. Wt: 372.7 g/mol
InChI Key: HVZFHYNFCRALKA-UHFFFAOYSA-N
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Description

Undecanoic acid, 11-(undecylthio)- is a specialized organic compound that belongs to the class of fatty acids It is characterized by the presence of an undecylthio group attached to the eleventh carbon of the undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-(undecylthio)- typically involves the reaction of undecanoic acid with an appropriate thiol compound under controlled conditions. One common method is the thiol-ene reaction, where undecanoic acid is reacted with 1-undecanethiol in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of undecanoic acid, 11-(undecylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 11-(undecylthio)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Undecanoic acid, 11-(undecylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of undecanoic acid, 11-(undecylthio)- involves its interaction with biological membranes and enzymes. The thioether group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid: A simple fatty acid without the thioether group.

    Undecylthiol: A thiol compound with an undecyl chain.

    Sulfoxides and sulfones: Oxidized derivatives of thioethers.

Uniqueness

Undecanoic acid, 11-(undecylthio)- is unique due to the presence of both a carboxylic acid group and a thioether group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

102885-86-9

Molecular Formula

C22H44O2S

Molecular Weight

372.7 g/mol

IUPAC Name

11-undecylsulfanylundecanoic acid

InChI

InChI=1S/C22H44O2S/c1-2-3-4-5-6-8-11-14-17-20-25-21-18-15-12-9-7-10-13-16-19-22(23)24/h2-21H2,1H3,(H,23,24)

InChI Key

HVZFHYNFCRALKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSCCCCCCCCCCC(=O)O

Origin of Product

United States

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